![molecular formula C11H9ClN2O B8690760 1-[(6-chloropyridin-2-yl)methyl]pyridin-2-one](/img/structure/B8690760.png)
1-[(6-chloropyridin-2-yl)methyl]pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(6-Chloropyridin-2-yl)methyl]pyridin-2(1H)-one is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry This compound is characterized by its unique structure, which includes a chloropyridine moiety attached to a pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-chloropyridin-2-yl)methyl]pyridin-2-one typically involves the reaction of pyridinone with chloropyridine derivatives. One common method includes the reaction of pyridinone with 6-chloropyridine-2-carbaldehyde under specific conditions to form the desired product . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dichloromethane or ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
1-[(6-Chloropyridin-2-yl)methyl]pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyridine moiety allows for substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridinone derivatives .
Scientific Research Applications
1-[(6-Chloropyridin-2-yl)methyl]pyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(6-chloropyridin-2-yl)methyl]pyridin-2-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Flupyrimin: Another compound with a similar structure, known for its use as an insecticide.
N-[(6-Chloropyridin-3-yl)methyl]methylamine: A related compound used in various chemical syntheses.
Uniqueness
1-[(6-Chloropyridin-2-yl)methyl]pyridin-2(1H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H9ClN2O |
|---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
1-[(6-chloropyridin-2-yl)methyl]pyridin-2-one |
InChI |
InChI=1S/C11H9ClN2O/c12-10-5-3-4-9(13-10)8-14-7-2-1-6-11(14)15/h1-7H,8H2 |
InChI Key |
FKAQSJJYGMFATB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC2=NC(=CC=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4,5-bis-(Methoxycarbonyl)-1,3-dithiol-2-yl]tributyl-phosphonium tetrafluoroborate](/img/structure/B8690682.png)
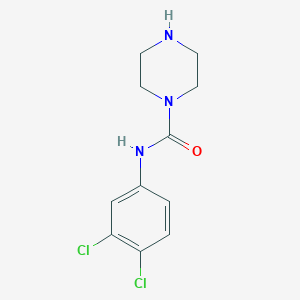
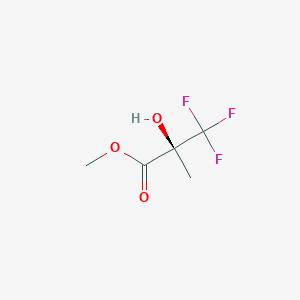
![4-[4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiazol-2-yl]piperidine](/img/structure/B8690706.png)

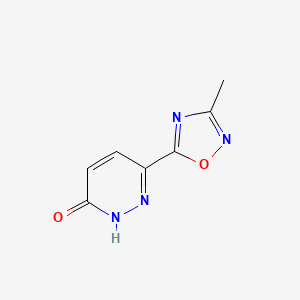
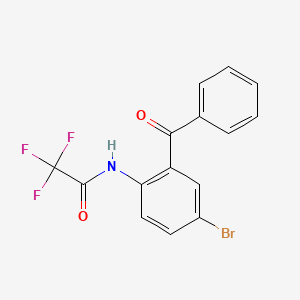
![5-(2-Fluoro-4-pyridyl)-4-(3-methylphenyl)-2-[4-(methylthio)phenyl]-1,3-thiazole](/img/structure/B8690723.png)
![1-({[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}oxy)propyl propanoate](/img/structure/B8690727.png)
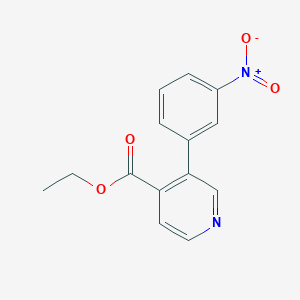
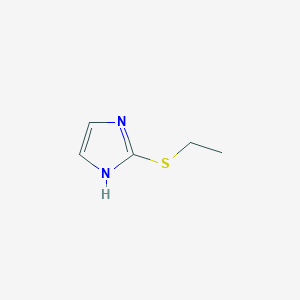

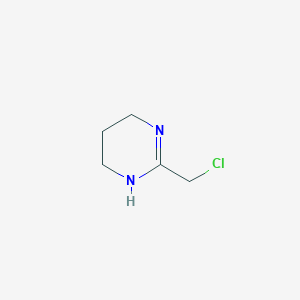
![Propanedinitrile, [(methylthio)[(phenylmethyl)amino]methylene]-](/img/structure/B8690787.png)
